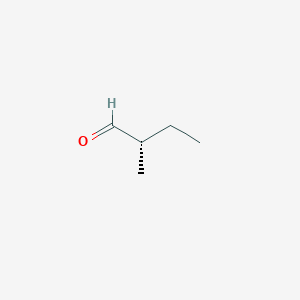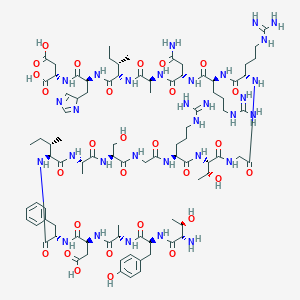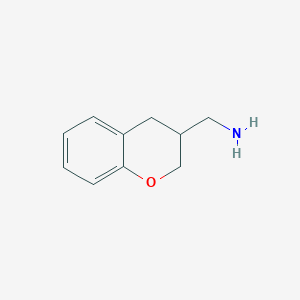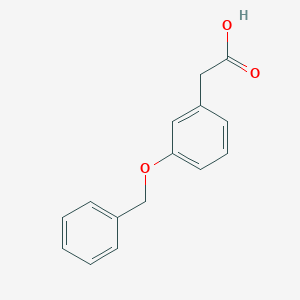
2-(3-(ベンジルオキシ)フェニル)酢酸
概要
説明
2-(3-(Benzyloxy)phenyl)acetic acid is an organic compound with the molecular formula C15H14O3 It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
科学的研究の応用
2-(3-(Benzyloxy)phenyl)acetic acid has several scientific research applications:
作用機序
Target of Action
2-(3-(Benzyloxy)phenyl)acetic acid, also known as 3-Benzyloxyphenylacetic acid, is a novel O-substituted Hydroxyphenylacetic Acid derivative It’s known to have aldose reductase inhibitory activities .
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets likely involves similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
It’s known that phenylacetic acid, a related compound, undergoes ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone . It’s plausible that 3-Benzyloxyphenylacetic acid may affect similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
It’s known to have aldose reductase inhibitory activities . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition can help manage complications of diabetes. Additionally, the compound can be used for the synthesis of Asperphenamate derivatives, which have antitumor activity .
Action Environment
It’s also recommended to keep the compound in a dry, cool, and well-ventilated place . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by factors such as humidity, temperature, and exposure to light.
生化学分析
Biochemical Properties
2-(3-(Benzyloxy)phenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These interactions are crucial for understanding the compound’s behavior in different biochemical contexts.
Cellular Effects
2-(3-(Benzyloxy)phenyl)acetic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways and alterations in gene expression, which can lead to changes in cellular metabolism . These effects are essential for studying the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-(3-(Benzyloxy)phenyl)acetic acid involves its interactions at the benzylic position. The compound can undergo electrophilic nitration and Friedel-Crafts acylation reactions, introducing deactivating, meta-directing substituents on an aromatic ring . These reactions are crucial for understanding how the compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Benzyloxy)phenyl)acetic acid can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 2-(3-(Benzyloxy)phenyl)acetic acid vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed . These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
2-(3-(Benzyloxy)phenyl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(3-(Benzyloxy)phenyl)acetic acid within cells and tissues involve interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are important for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
2-(3-(Benzyloxy)phenyl)acetic acid’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is crucial for elucidating its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)acetic acid typically involves the reaction of 3-hydroxybenzyl alcohol with benzyl bromide to form 3-benzyloxybenzyl alcohol. This intermediate is then subjected to oxidation to yield 3-benzyloxybenzaldehyde, which is further converted to 2-(3-(benzyloxy)phenyl)acetic acid through a Grignard reaction followed by acidic workup .
Industrial Production Methods
Industrial production methods for 2-(3-(Benzyloxy)phenyl)acetic acid are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable and cost-effective reagents and conditions, would apply to its large-scale production.
化学反応の分析
Types of Reactions
2-(3-(Benzyloxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxyphenylacetic acid derivatives.
類似化合物との比較
Similar Compounds
Uniqueness
2-(3-(Benzyloxy)phenyl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyloxy group at the 3-position of the phenyl ring can lead to different chemical and biological properties compared to other isomers .
特性
IUPAC Name |
2-(3-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZKAZNUCYYBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404655 | |
| Record name | [3-(Benzyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-58-8 | |
| Record name | [3-(Benzyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Benzyloxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
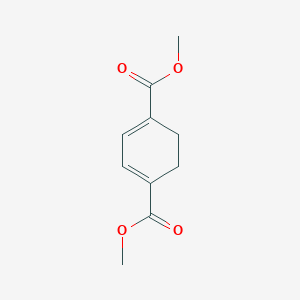
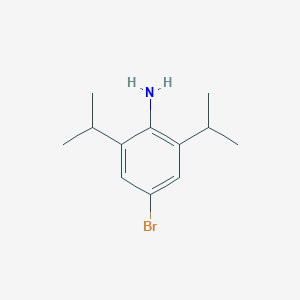
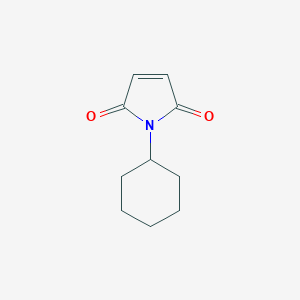
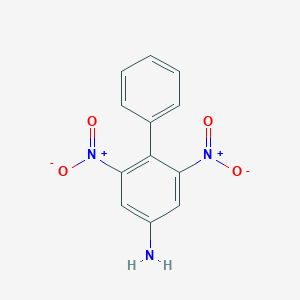

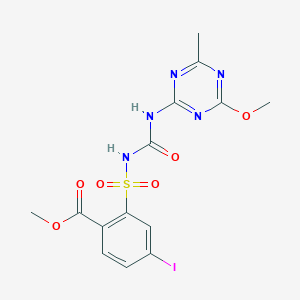
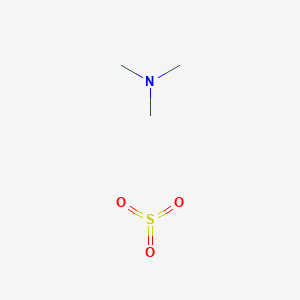
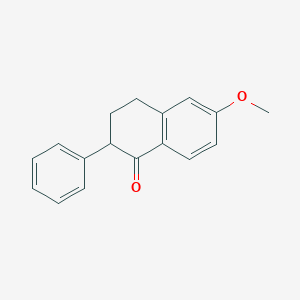
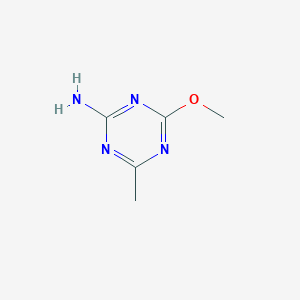
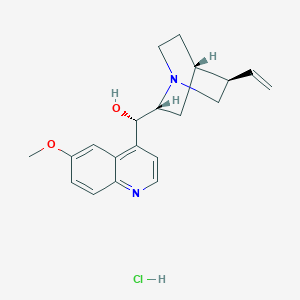
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
